5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide 5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide
Brand Name: Vulcanchem
CAS No.: 1040679-27-3
VCID: VC11950650
InChI: InChI=1S/C26H32N4O4/c1-19(2)28-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-15-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,32)(H,28,31)
SMILES: CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3
Molecular Formula: C26H32N4O4
Molecular Weight: 464.6 g/mol

5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide

CAS No.: 1040679-27-3

Cat. No.: VC11950650

Molecular Formula: C26H32N4O4

Molecular Weight: 464.6 g/mol

* For research use only. Not for human or veterinary use.

5-(2,4-dioxo-1-{[(2-phenylethyl)carbamoyl]methyl}-1,2,3,4-tetrahydroquinazolin-3-yl)-N-(propan-2-yl)pentanamide - 1040679-27-3

Specification

CAS No. 1040679-27-3
Molecular Formula C26H32N4O4
Molecular Weight 464.6 g/mol
IUPAC Name 5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide
Standard InChI InChI=1S/C26H32N4O4/c1-19(2)28-23(31)14-8-9-17-29-25(33)21-12-6-7-13-22(21)30(26(29)34)18-24(32)27-16-15-20-10-4-3-5-11-20/h3-7,10-13,19H,8-9,14-18H2,1-2H3,(H,27,32)(H,28,31)
Standard InChI Key UNTBULOZKZLDGM-UHFFFAOYSA-N
SMILES CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3
Canonical SMILES CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NCCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s IUPAC name, 5-[2,4-dioxo-1-[2-oxo-2-(2-phenylethylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide, reflects its intricate architecture. Key features include:

  • Tetrahydroquinazolinone core: A partially saturated quinazoline ring with ketone groups at positions 2 and 4.

  • Position 1 substituent: A carbamoylmethyl group linked to 2-phenylethylamine, introducing both hydrogen-bonding capacity and aromatic interactions.

  • Position 3 substituent: A pentanamide side chain terminating in an isopropyl group, enhancing lipophilicity and steric bulk.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₆H₃₂N₄O₄
Molecular Weight464.6 g/mol
CAS Registry Number1040679-27-3
Key Functional GroupsAmide, ketone, aryl, amine

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, as inferred from analogous tetrahydroquinazoline derivatives:

  • Quinazolinone Core Formation: Cyclization of anthranilic acid derivatives with urea or thiourea under acidic conditions.

  • N-Alkylation: Introduction of the carbamoylmethyl group at position 1 using halogenated acetamide intermediates.

  • Side Chain Incorporation: Amidation or nucleophilic substitution to attach the pentanamide-isopropyl moiety at position 3.

Reaction Conditions:

  • Solvents: Polar aprotic solvents (e.g., DMF, DMSO) for alkylation steps.

  • Catalysts: Lewis acids (e.g., ZnCl₂) or bases (e.g., K₂CO₃) to facilitate cyclization and amidation.

  • Temperature: Moderate heating (80–130°C) for cyclization and coupling reactions .

Structural and Spectroscopic Analysis

Spectroscopic Data

While explicit data for the compound is limited, analogous structures provide insights:

  • ¹H NMR:

    • Quinazolinone protons: Aromatic signals at δ 6.5–7.5 ppm.

    • Amide NH: Broad singlet near δ 8.0–9.0 ppm .

    • Isopropyl group: Doublet at δ 1.2 ppm (CH₃) and septet at δ 3.9 ppm (CH) .

  • IR Spectroscopy:

    • Strong absorptions at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

X-ray Crystallography

Biological Activity and Mechanisms

Table 2: Inferred Bioactivity Based on Structural Analogs

TargetPotential IC₅₀/KiSource
EGFR Kinase~100–500 nM
COX-2~1–10 µM
Bacterial Gyrase~5–50 µM

Structure-Activity Relationships (SAR)

  • Quinazolinone Core: Essential for planar interaction with enzymatic targets .

  • 2-Phenylethyl Group: Enhances lipophilicity and target affinity through hydrophobic interactions .

  • Pentanamide Chain: Balances solubility and membrane permeability .

Research Gaps and Future Directions

Unexplored Areas

  • In Vivo Efficacy: No pharmacokinetic or toxicity data is publicly available.

  • Target Identification: Proteomic studies are needed to confirm binding partners.

  • Synthetic Scalability: Green chemistry approaches (e.g., microwave-assisted synthesis) remain untested .

Recommendations

  • Preclinical Studies: Evaluate bioavailability and acute toxicity in rodent models.

  • Analogue Development: Explore halogenated or heteroaryl substituents to improve potency.

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